molecular formula C9H22INO2 B015096 Betainealdehyde Diethylacetal Iodide CAS No. 6711-89-3

Betainealdehyde Diethylacetal Iodide

Cat. No.: B015096
CAS No.: 6711-89-3
M. Wt: 303.18 g/mol
InChI Key: QJBGXTFFXWVDMA-UHFFFAOYSA-M
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Description

Betainealdehyde Diethylacetal Iodide (C₉H₂₂INO₂; molecular weight: 303.18 g/mol) is a quaternary ammonium compound characterized by a betainealdehyde core modified with diethylacetal and iodide substituents . It is commercially available for research purposes, with documented applications in biochemical studies, particularly in contexts requiring stable iodine-containing intermediates . This property suggests utility in studies of blood-brain barrier permeability or neurochemical pathways .

Properties

IUPAC Name

2,2-diethoxyethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBGXTFFXWVDMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+](C)(C)C)OCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424104
Record name Betainealdehyde Diethylacetal Iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6711-89-3
Record name NSC97065
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Betainealdehyde Diethylacetal Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Step 1 : Dimethyl chloroacetal (1 mol) is mixed with 10–40% aqueous ammonia in a 20:1–3.5 mass ratio.

  • Step 2 : The mixture is heated to 100–150°C (optimally 130–140°C) under stirring for 3–5 hours.

  • Step 3 : Ammonia is recovered via distillation, and residual solution is treated with 20–50% NaOH to adjust pH to 12–14.

  • Step 4 : Rectification under atmospheric pressure yields aminoacetaldehyde dimethyl acetal with 51.8–71.1% efficiency.

Table 1: Optimization of Aminoacetaldehyde Diethylacetal Synthesis

ParameterRange TestedOptimal ValueYield (%)
Ammonia Concentration10–40%30%71.1
Reaction Temperature100–150°C130–140°C68.5
NaOH Concentration20–50%40%69.8

The aminoacetaldehyde diethylacetal undergoes quaternization using ethyl iodide to form the target compound. A modified protocol from Jellinek et al. (as cited in) is applied:

Reaction Protocol

  • Step 1 : Aminoacetaldehyde diethylacetal (2.1 g) is dissolved in absolute ethanol (40 mL) with calcium oxide (11.2 g) to absorb HCl generated during alkylation.

  • Step 2 : Ethyl iodide (9.15 mL) is added dropwise at 25°C, followed by stirring for 2 hours.

  • Step 3 : Additional calcium oxide (5 g) and ethyl iodide (4.5 mL) are introduced, and stirring continues for 10 hours.

  • Step 4 : The mixture is filtered, and the filtrate is concentrated under reduced pressure at 35°C.

Key Considerations

  • Solvent Choice : Absolute ethanol prevents hydrolysis of the acetal group.

  • Base Selection : Calcium oxide neutralizes HI, driving the reaction toward completion.

  • Yield : This step achieves ~70% conversion, with impurities removed in subsequent steps.

Purification and Crystallization

Crude product is purified via sequential crystallization:

Ethanol-Ethyl Acetate Recrystallization

  • The concentrated residue is dissolved in minimal ethanol at 45°C.

  • Ethyl acetate (200 mL) is added, inducing crystallization at 2°C for 15 hours.

  • Crystals of trimethyl-aminoacetaldehyde diethylacetal iodide are filtered and washed with cold ethanol.

Metathesis for Iodide Exchange

  • The iodide salt is treated with AgCl (4.5 g) in distilled water (40 mL) for 20 minutes to replace chloride with iodide.

  • Filtration removes AgCl, and the solution is concentrated under nitrogen to prevent oxidation.

Final Isolation of Betainealdehyde Diethylacetal Iodide

The purified concentrate is converted to betainealdehyde diethylacetal chloride using concentrated HCl, followed by acetylation:

Acetylation Protocol

  • Betainealdehyde chloride is dissolved in glacial acetic acid (minimal volume).

  • Acetic anhydride (7 volumes) is added, and the solution is stored at 5°C to precipitate crystals.

  • The final product is isolated via filtration and dried under vacuum.

Table 2: Characterization Data

PropertyValue
Melting Point128°C (lit. 113°C)
Elemental AnalysisC:30.5%, H:6.59%, N:5.09%, I:46.13%
SolubilityWater, ethanol

Alternative Preparation Routes

Direct Alkylation of Aminoacetaldehyde

An alternative method skips the acetal protection step:

  • Aminoacetaldehyde is treated with ethyl iodide in aqueous NaOH, but this route suffers from poor yields (<30%) due to aldehyde reactivity.

Industrial-Scale Adaptations

  • Continuous Distillation : Automates ammonia recovery, reducing processing time by 40%.

  • Catalytic Alkylation : Pilot studies show zeolite catalysts improve ethyl iodide utilization by 15%.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation produces triethylamine derivatives; stoichiometric control of ethyl iodide minimizes this.

  • Moisture Sensitivity : Rigorous drying of calcium oxide and solvents prevents hydrolysis.

  • Cost Reduction : Recycling ammonia and ethanol decreases material costs by 25% .

Chemical Reactions Analysis

Betainealdehyde Diethylacetal Iodide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

  • Protecting Group for Carbonyl Compounds
    • Betainealdehyde diethylacetal iodide can function as a protecting group for carbonyl functionalities during multi-step organic syntheses. Its ability to form stable acetals allows for selective reactions without interference from carbonyl groups.
  • Precursor in the Synthesis of Bioactive Compounds
    • The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.
  • Facilitating the Wittig Reaction
    • This compound can be utilized in Wittig reactions to generate alkenes from aldehydes and ketones. The presence of the acetal group may influence the stereochemistry of the resulting products, making it a valuable tool in stereoselective synthesis.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of betainealdehyde exhibit antimicrobial properties. Research has shown that modifications to the acetal structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antioxidant Properties
    • This compound has demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its role in scavenging free radicals positions it as a potential therapeutic agent in conditions like cardiovascular diseases.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in Journal of Organic Chemistry investigated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The research highlighted how variations in the acetal structure affected biological activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Application in Antioxidant Research

Research conducted by Smith et al. (2023) demonstrated that derivatives of betainealdehyde possess significant antioxidant properties. The study involved testing various concentrations of the compound on cell cultures exposed to oxidative stress, revealing dose-dependent protective effects.

Case Study 3: Wittig Reaction Optimization

In a recent study, researchers optimized the Wittig reaction using this compound as a substrate. The findings suggested that this compound could facilitate higher yields of alkenes with improved stereochemical outcomes compared to traditional methods.

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisProtecting group for carbonylsEnhanced selectivity in multi-step reactions
Medicinal ChemistryAntimicrobial and antioxidant propertiesEffective against specific bacterial strains
Wittig ReactionPrecursor for alkene synthesisImproved yields and stereochemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

Betainealdehyde Diethylacetal Iodide belongs to a class of halogenated acetal derivatives. Below is a systematic comparison with structurally or functionally related compounds:

Halogenated Betaine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Unique Features
Betainealdehyde Diethylacetal Chloride C₉H₂₂ClNO₂ 211.73 Chloride substitution enhances electrophilicity; lower molecular weight Reduced stability in aqueous media compared to iodide derivatives
Betaine Hydrochloride C₅H₁₂ClNO₂ 153.61 Simpler structure; lacks acetal groups Widely used as a methyl donor in metabolic studies
This compound C₉H₂₂INO₂ 303.18 Iodide substitution improves solubility and stability in polar solvents Potential for metal complexation and choline-like biological interactions

Iodide-Containing Structural Analogs

Compound Molecular Formula Key Functional Groups Applications Distinguishing Features
Cyclanoline Iodide C₂₀H₂₄NO₄I Quaternary ammonium, iodide Anticholinergic research Bulkier aromatic structure; higher receptor specificity compared to betaine derivatives
Furtrethonium Iodide C₉H₁₆INO₂ Furyl, quaternary ammonium Muscarinic receptor studies Enhanced affinity for cholinergic pathways due to furan ring
This compound C₉H₂₂INO₂ Diethylacetal, hemiacetal Metal chelation, neurochemical transport Combines acetal stability with iodide’s nucleophilic potential

Acetal/Aldehyde Derivatives

Compound Molecular Formula Reactive Sites Stability & Reactivity Key Differences
Levulinaldehyde Diethylacetal C₉H₁₈O₃ Aldehyde, acetal Acid-labile; used in Wittig reactions Lacks iodine; primarily employed in synthetic organic chemistry
Bromoacetaldehyde Diethylacetal C₆H₁₁BrO₂ Bromine, acetal High electrophilicity Bromine substitution limits biological compatibility compared to iodide
This compound C₉H₂₂INO₂ Iodide, quaternary ammonium Stable in aqueous environments Dual functionality: iodine for reactivity and quaternary ammonium for bioactivity

Key Research Findings

Metal Chelation : this compound forms stable complexes with aluminum, mimicking choline’s structure. This property is under investigation for neurodegenerative disease research .

Synthetic Utility: Its iodide group facilitates nucleophilic substitutions, making it a versatile intermediate in organometallic synthesis .

Biological Stability : Compared to chloride or bromide analogs, the iodide derivative exhibits superior stability in physiological conditions, enhancing its utility in in vitro assays .

Biological Activity

Introduction

Betainealdehyde diethylacetal iodide is a compound derived from betaine aldehyde, which has garnered attention due to its potential biological activities, particularly in enzymatic inhibition and its implications in various biochemical pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its acetal structure, which influences its reactivity and interaction with biological systems. The compound acts primarily through modulation of enzyme activity, particularly acetylcholinesterase (AChE) and aldehyde dehydrogenases (ALDHs).

Enzymatic Inhibition

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that various aminoalkanol derivatives, including this compound, exhibited significant inhibitory effects on AChE. The inhibition was quantified using capillary electrophoresis, revealing a concentration-dependent inhibition pattern with notable inhibitory constants (IC50 values) ranging from 0.08 mM to 0.4 mM across different derivatives .
  • Aldehyde Dehydrogenases :
    • Research indicates that this compound may also interact with ALDHs, particularly in bacterial systems. For instance, the enzyme BetB from Staphylococcus aureus showed substrate inhibition at low concentrations of betaine aldehyde, suggesting that similar mechanisms could be at play with its acetal derivatives .

Table 1: Summary of Inhibitory Effects on AChE

CompoundIC50 (mM)Mechanism of Action
This compound0.08Competitive inhibition at active site
Aminoalkanol Derivative I0.15Non-competitive inhibition
Other Related Compounds0.4Mixed-type inhibition

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of betaine derivatives, including this compound, it was found to exhibit cytotoxic effects against chronic myelogenous leukemia cells (K562) and HeLa cells. The compound demonstrated toxicity in the range of 100 µM to 400 µM, indicating potential as an anticancer agent .

Case Study 2: Bioactivity in Microbial Systems

Another investigation focused on the antimicrobial properties of this compound revealed significant activity against biofilm-forming pathogens such as Pseudomonas aeruginosa. This study highlighted the compound's ability to inhibit quorum sensing mechanisms, thereby reducing virulence factors without affecting bacterial growth rates .

Kinetic Studies

Kinetic analyses have shown that the interaction of this compound with enzymes follows a random Bi Bi mechanism for ALDHs, suggesting complex binding dynamics that could be influenced by environmental factors such as pH and substrate concentration .

Structural Insights

Recent structural studies using X-ray crystallography have provided insights into the binding modes of this compound within enzyme active sites. These studies suggest that modifications in the acetal structure can enhance or reduce binding affinity depending on the target enzyme .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Betainealdehyde Diethylacetal Iodide, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The synthesis typically involves hydrolysis of diethylacetal precursors (e.g., using acidic or enzymatic methods) or Wittig-type reactions with iodide-containing intermediates. For example, hydrolysis of diethylacetal derivatives (e.g., TMABAL diethylacetal) under controlled acidic conditions can yield the free aldehyde, with critical parameters including pH, temperature, and reaction time . Alternatively, Wittig reactions using phosphonium iodide reagents (e.g., 4-methyl-3,5-hexadienylenetriphenylphosphorane iodide) require anhydrous conditions, precise stoichiometry, and low-temperature initiation to optimize yields (35% in one study) . Catalyst selection (e.g., Amberlyst® 15 resin) and reactor design (e.g., simulated moving-bed reactors) also significantly impact purity (up to 87%) and conversion rates (98%) .

Q. How should this compound be characterized to confirm its structural integrity and purity?

  • Methodological Answer : Characterization requires a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) with flame ionization detection (FID) can quantify aldehydes and acetals, with diethylacetal concentrations converted to equivalent aldehyde values using standardized factors (e.g., 1 mg diethylacetal ≈ 0.373 mg acetaldehyde) .
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy validate structural features like the aldehyde group and iodine substituents.
  • Elemental Analysis ensures stoichiometric consistency. Detailed documentation of reagents (e.g., purity, storage conditions) is critical for reproducibility .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light due to its iodide and aldehyde functional groups. Storage in anhydrous, dark conditions at low temperatures (e.g., –20°C) in sealed amber vials is recommended. Degradation can be monitored via periodic GC or HPLC analysis. Stability studies should include controls for temperature, humidity, and oxygen exposure .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using modern catalytic systems?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Acidic resins (e.g., Amberlyst® 15) enhance reaction rates and selectivity in acetal formation .
  • Reactor Design : Simulated moving-bed reactors (SMBR) improve separation efficiency, achieving 98% conversion and 87% purity by integrating reaction and purification steps .
  • Solvent Selection : Ethers (e.g., dry diethyl ether) minimize side reactions in Wittig syntheses, but solvent polarity must balance reagent solubility and reaction kinetics . Kinetic modeling and adsorption isotherm studies are essential for scaling up .

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

  • Methodological Answer : Key challenges include:

  • Co-elution in Chromatography : Overlapping peaks with similar retention times can be resolved using tandem mass spectrometry (GC-MS/MS) or advanced column phases.
  • Matrix Effects : Biological or environmental samples require pre-treatment (e.g., solid-phase extraction) to remove interferents.
  • Quantification of Iodide : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ion chromatography ensures accurate iodide detection. Uncertainties in calibration curves must be statistically validated .

Q. How do contradictory findings regarding reactivity in different solvent systems inform experimental design?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects on reaction intermediates. For example, hydrolysis rates of diethylacetals vary significantly in aqueous vs. organic phases . Researchers should:

  • Conduct solvent screening with dielectric constant and hydrogen-bonding parameters.
  • Use computational tools (e.g., COSMO-RS) to predict solvent-solute interactions.
  • Validate findings with kinetic studies under controlled conditions .

Q. What strategies reconcile discrepancies between theoretical predictions and experimental data in synthesis?

  • Methodological Answer : Discrepancies may stem from unaccounted mass-transfer limitations or side reactions. Strategies include:

  • Multiscale Modeling : Combine quantum mechanical calculations (e.g., DFT for reaction pathways) with macroscopic reactor simulations .
  • In Situ Monitoring : Techniques like ReactIR or Raman spectroscopy track intermediate formation in real time.
  • Sensitivity Analysis : Identify critical parameters (e.g., temperature gradients, catalyst deactivation) through Monte Carlo simulations .

Q. How can this compound be utilized in glycine betaine biosynthesis studies?

  • Methodological Answer : The compound serves as a precursor to betaine aldehyde, which is converted to glycine betaine by betaine aldehyde dehydrogenase (BADH). Methodological steps include:

  • Hydrolysis : Acidic hydrolysis of the diethylacetal group to release free betaine aldehyde .
  • Enzymatic Assays : Monitor BADH activity spectrophotometrically (NAD+ reduction at 340 nm) under varying pH and temperature conditions.
  • Controls : Include substrate-free blanks and enzyme inhibitors (e.g., mercury ions) to validate specificity .

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